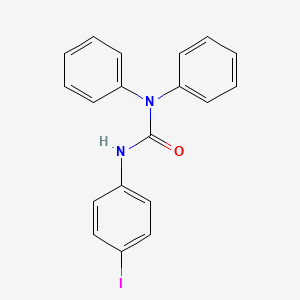![molecular formula C23H20ClN5O4S B12129338 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12129338.png)
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a piperazine ring, and a furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring and the furan moiety. The final step involves the sulfonation of the benzene ring. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline core can be reduced under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(4-chloro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(2-fluoro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide
Uniqueness
4-chloro-N-{3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl}benzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a piperazine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C23H20ClN5O4S |
|---|---|
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
4-chloro-N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20ClN5O4S/c24-16-7-9-17(10-8-16)34(31,32)27-21-22(26-19-5-2-1-4-18(19)25-21)28-11-13-29(14-12-28)23(30)20-6-3-15-33-20/h1-10,15H,11-14H2,(H,25,27) |
Clave InChI |
SXAPIJQLYONIMF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)
![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)

![Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)

![5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12129334.png)

